(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate features a benzo[d]thiazole core substituted with a methoxy group at position 6. The imino group at position 2 is linked to a 4-cyanobenzoyl moiety, while the acetate ester at position 3 adopts a methyl group. The Z-configuration denotes the spatial arrangement around the imino double bond, which influences molecular interactions and reactivity.
Properties
IUPAC Name |
methyl 2-[2-(4-cyanobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-25-14-7-8-15-16(9-14)27-19(22(15)11-17(23)26-2)21-18(24)13-5-3-12(10-20)4-6-13/h3-9H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLCJQBSXDKEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and literature.
- Molecular Formula : C18H12FN3O3S
- Molecular Weight : 369.37 g/mol
- IUPAC Name : methyl 2-[2-(4-cyanobenzoyl)imino-6-methoxybenzo[d]thiazol-3-yl]acetate
Biological Activity Overview
The biological activity of benzothiazole derivatives, including the compound under discussion, has been widely studied. They are known for their diverse pharmacological properties including:
- Anticancer Activity
- Anti-inflammatory Effects
- Analgesic Properties
- Antimicrobial Effects
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study on related compounds demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines, including A431 and A549 cells. The lead compound exhibited IC50 values indicating effective cytotoxicity against these lines, which suggests that this compound may similarly exhibit potent anticancer properties due to structural analogies with other active benzothiazole derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| B7 | A431 | 1 |
| B7 | A549 | 2 |
| 4i | HOP-92 | 0.5 |
Anti-inflammatory Activity
In vivo studies have shown that benzothiazole derivatives can significantly reduce inflammation markers. For example, compounds similar to this compound were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated a marked reduction in edema compared to control groups .
The mechanisms underlying the biological activities of benzothiazole derivatives often involve:
- Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to decrease levels of IL-6 and TNF-α, which are crucial in inflammatory responses.
- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .
Case Studies
Several case studies have explored the efficacy of benzothiazole derivatives:
-
Study on Anti-inflammatory Properties :
- Objective : Evaluate anti-inflammatory effects using a rat model.
- Findings : Significant reduction in paw edema was observed with a specific derivative at doses ranging from 10 to 50 mg/kg.
-
Anticancer Screening :
- Objective : Assess cytotoxicity against multiple cancer cell lines.
- Results : Compounds showed IC50 values ranging from 0.5 to 5 µM across different cell lines, indicating strong potential for development as anticancer agents.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that compounds containing benzothiazole derivatives exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cell proliferation pathways and inducing apoptosis in cancer cells . The specific structure of (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate may enhance these effects, making it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that this compound could play a role in developing anti-inflammatory drugs.
Acetylcholinesterase Inhibition
Recent studies indicate that benzothiazole derivatives can act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's . The inhibition of this enzyme leads to increased acetylcholine levels, potentially improving cognitive function.
Case Studies
- Antitumor Activity : A study focusing on benzothiazole derivatives reported significant anticancer activity against various cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the potential of compounds like this compound in cancer therapy .
- Anti-inflammatory Mechanisms : Another research effort evaluated the anti-inflammatory effects of similar compounds, demonstrating their ability to modulate inflammatory pathways effectively. This study provides a framework for exploring the therapeutic applications of this compound in inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues
The most structurally analogous compound identified is (Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1) . Key differences include:
- Benzoyl substituent: The target compound has a 4-cyano group, whereas the analogue features a 4-nitro group.
- Ester group : The target uses a methyl ester , while the analogue employs an ethyl ester , which may enhance lipophilicity and alter metabolic stability.
- Methoxy position : The target compound’s methoxy group at position 6 on the benzothiazole ring is absent in the analogue, which could influence steric hindrance and hydrogen-bonding capacity.
Table 1: Structural and Predicted Physicochemical Comparison
*Calculated based on structural formula. †Estimated using fragment-based methods (nitro > cyano in lipophilicity). ‡Based on carboxylic acid and thiazole groups.
Physicochemical Properties
- Lipophilicity : The ethyl ester analogue is predicted to have a higher logP (~2.5) than the target compound (~2.1) due to the longer alkyl chain and nitro group .
- Solubility : The methyl ester in the target compound may confer slightly better aqueous solubility compared to the ethyl analogue.
- Melting Points : While direct data are unavailable, related compounds like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid exhibit a melting point of 139.5–140°C , suggesting that crystalline packing in benzothiazole derivatives is influenced by substituent polarity.
Similarity Analysis
Using Tanimoto coefficients (a common metric for structural similarity ), the target compound and its ethyl ester analogue would share high similarity due to overlapping benzothiazole and benzoyl motifs. Differences in substituents (cyano vs. nitro, methoxy vs. H) would reduce the coefficient, reflecting distinct electronic and steric profiles.
Q & A
Q. What are the typical synthetic routes for (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate, and what key intermediates are involved?
Methodological Answer: The synthesis involves multi-step reactions, often starting with benzo[d]thiazole derivatives. A common approach includes:
Condensation : React 6-methoxybenzo[d]thiazol-2-amine with 4-cyanobenzoyl chloride to form the imine linkage.
Hydrazone Formation : Treat the intermediate with hydrazine derivatives to generate hydrazones (e.g., via reflux in ethylene glycol) .
Cyclization : Use glacial acetic acid under reflux to cyclize hydrazones into heterocyclic cores (e.g., indeno[1,2-c]pyrazol-4-ones) .
Esterification : Introduce the methyl acetate group via alkoxycarbonylation using methanol and catalytic acid .
Q. Key Intermediates :
| Step | Intermediate | Reagents/Conditions |
|---|---|---|
| 1 | 2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazole | 4-cyanobenzoyl chloride, DMF, 80°C |
| 2 | Hydrazone derivative | Hydrazine hydrate, ethylene glycol, reflux (2 h) |
| 3 | Cyclized core | Glacial acetic acid, reflux (7–9 h) |
| 4 | Final product | Methyl iodide, K₂CO₃, acetone |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves Z/E isomerism and confirms bond angles/lengths (e.g., dihedral angles between thiazole and ester groups) .
- NMR Spectroscopy :
- ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm) and imino protons (δ 8.5–9.0 ppm).
- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and cyano groups (δ 115–120 ppm).
- IR Spectroscopy : Detects C≡N (2240 cm⁻¹) and C=O (1720 cm⁻¹) stretches.
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
Methodological Answer:
- Antimicrobial Assays :
- Cytotoxicity Screening :
- Enzyme Inhibition :
Advanced Research Questions
Q. How can computational chemistry methods predict the binding affinity of this compound with target enzymes?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Purity Validation :
- Orthogonal Assays :
Q. How does the substitution pattern on the benzothiazole ring influence pharmacokinetic properties?
Methodological Answer:
- Structural Modifications :
- In Vitro ADME :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
